molecular formula C18H16N4O3 B11693495 2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(3-nitrophenyl)ethanone

2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(3-nitrophenyl)ethanone

Cat. No.: B11693495
M. Wt: 336.3 g/mol
InChI Key: YEAXYQFWOFWFNO-UHFFFAOYSA-N
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Description

2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-(3-NITROPHENYL)-1-ETHANONE is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-(3-NITROPHENYL)-1-ETHANONE typically involves multi-step reactions. One common method is the Biginelli reaction, which is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea . This reaction is often catalyzed by Lewis acids such as FeCl3 or BF3 and can be performed under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-(3-NITROPHENYL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-(3-NITROPHENYL)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-(3-NITROPHENYL)-1-ETHANONE involves its interaction with molecular targets such as enzymes. For instance, it acts as a potent non-peptidic inhibitor of caspase-3, a cysteine-dependent aspartyl protease involved in the signal transduction pathway leading to apoptosis . By inhibiting caspase-3, the compound can attenuate cell damage and provide neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-(3-NITROPHENYL)-1-ETHANONE is unique due to its specific structural features, such as the presence of a nitro group and the pyrimido[1,2-a]benzimidazole core. These features contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C18H16N4O3/c23-17(13-5-3-6-14(11-13)22(24)25)12-21-16-8-2-1-7-15(16)20-10-4-9-19-18(20)21/h1-3,5-8,11H,4,9-10,12H2

InChI Key

YEAXYQFWOFWFNO-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C3=CC=CC=C3N2CC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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